molecular formula C14H11NO3 B159753 3-Methyl-4'-nitrobenzophenone CAS No. 131822-45-2

3-Methyl-4'-nitrobenzophenone

Cat. No. B159753
M. Wt: 241.24 g/mol
InChI Key: WVPBWWIRYOFSSG-UHFFFAOYSA-N
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Description

3-Methyl-4’-nitrobenzophenone is a chemical compound with the molecular formula C14H11NO3 and a molecular weight of 241.25 . It is also known by its IUPAC name (3-methylphenyl)(4-nitrophenyl)methanone .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4’-nitrobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further connected to another benzene ring. One of the benzene rings has a methyl group (-CH3) attached, and the other has a nitro group (-NO2) attached .


Physical And Chemical Properties Analysis

3-Methyl-4’-nitrobenzophenone has a molecular weight of 241.25 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Potential Anti-Trypanosomal Agents

Research by Rodrigues et al. (2008) explored the potential of ruthenium(II) complexes with N4-methyl-4-nitrobenzaldehyde and N4-methyl-4-nitrobenzophenone thiosemicarbazone as anti-trypanosomal agents. These complexes showed the formation of a nitro anion radical, suggesting their potential to act as antitrypanosomal drugs (Rodrigues et al., 2008).

Biodegradation and Environmental Decontamination

Bhushan et al. (2000) discovered that the microorganism Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol, a major breakdown product of the insecticide fenitrothion, as its sole carbon and energy source. This finding is significant for bioremediation of environments contaminated with fenitrothion (Bhushan et al., 2000).

Fluorescence and Mechanical Properties

Aravinth et al. (2014) studied 4-chloro-3-nitrobenzophenone single crystals, focusing on their fluorescence and mechanical properties. The fluorescence spectra exhibited an emission peak at 575 nm, and the mechanical properties were analyzed through microhardness measurements (Aravinth et al., 2014).

Cyanide Sensors in Aqueous Medium

Elsafy et al. (2018) synthesized compounds that showed sensitivity and selectivity as sensors for detecting cyanide in aqueous media. This application is crucial in environmental monitoring and industrial processes (Elsafy et al., 2018).

Photocatalytic-Mechanism in Environmental Cleanup

Tolosana-Moranchel et al. (2018) elucidated the photocatalytic mechanism of phenolic compounds, including 4-nitrophenol, using commercial TiO2 catalysts. This research contributes to understanding the degradation of aromatic pollutants, which is vital for environmental cleanup (Tolosana-Moranchel et al., 2018).

Nitrate Radical Reactions

Umschlag et al. (2002) investigated the reactivity of the nitrate radical with aromatic compounds, including 4-nitrophenol. This research is significant for understanding atmospheric chemical processes and environmental degradation of pollutants (Umschlag et al., 2002).

Antibacterial and Antifungal Activities

Vinusha et al. (2015) synthesized Schiff base ligands derived from imino-4-methoxyphenol thiazole and tested their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Vinusha et al., 2015).

properties

IUPAC Name

(3-methylphenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(8-6-11)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPBWWIRYOFSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574515
Record name (3-Methylphenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4'-nitrobenzophenone

CAS RN

131822-45-2
Record name (3-Methylphenyl)(4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131822-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methylphenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RB Davis, JD Benigni - The Journal of Organic Chemistry, 1962 - ACS Publications
… unsuccessful in attempts to obtain azoxy compounds from 3-methyl-4-nitrobenzophenone … we did obtain the azoxy compound from 3-methyl-4-nitrobenzophenone. In view of the work of …
Number of citations: 20 pubs.acs.org
R Fusco, F Sannicolo - Tetrahedron Letters, 1976 - Elsevier
… The 6-benzyl-8-methylquinoline was synthesized through the following reaction sequence, starting from the known 3-methyl-4-nitrobenzophenone; its reduction with NaBH4 afforded an …
Number of citations: 12 www.sciencedirect.com
CY Wang, HP Zhao, G Li… - Polymers for Advanced …, 2011 - Wiley Online Library
Novel fluorinated polyimides were prepared from an unsymmetrical diamine, 3‐methyl‐4‐(4‐amino‐2‐trifluoromethylphenoxy)‐4'‐aminobenzophenone (3), with four aromatic …
Number of citations: 20 onlinelibrary.wiley.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Preparation by Friedel–Crafts acylation of benzene with 3, 5-dibromo-2-–hydroxybenzoyl chloride in the presence of aluminium chloride in a steam bath for 1 h (70%)[462] or at 80 (> 80…
Number of citations: 4 link.springer.com
S Barroso, G Blay, L Cardona, I Fernández… - The Journal of …, 2004 - ACS Publications
An easy access to substituted (R)-3-hydroxy-3-phenyloxindoles, (R)-benzylic acids, and benzophenones is described. The reaction of the lithium enolate of the (2S,5S)-cis-1,3-dioxolan-…
Number of citations: 46 pubs.acs.org
R Martin - 2012 - books.google.com
Hydroxybenzophenones are most useful synthetic intermediates in the chemical industry, for example in pharmaceuticals, dyes, fragrances, agrochemicals, explosives and plastics. In …
Number of citations: 9 books.google.com
FTN Chin - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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